molecular formula C27H22N6O2 B4540187 2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4540187
M. Wt: 462.5 g/mol
InChI Key: CNYNLDBTJLXGJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives often involves the cyclization of appropriate precursors under specific conditions. For example, in the synthesis of related compounds, the key steps may include a tandem aza-Wittig reaction, annulation reactions, and selective cyclization modes utilizing various reactants such as iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide (Jin Luo et al., 2020). This approach provides a versatile route to synthesize a wide range of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been elucidated through various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized using X-ray single crystal diffraction and other spectroscopic techniques, offering insights into the geometric parameters and spectral data of the compound (S. Lahmidi et al., 2019).

Chemical Reactions and Properties

The reactivity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives includes a range of chemical transformations, such as substitutions, cyclizations, and the formation of new chemical bonds. These reactions are often influenced by the presence of functional groups on the pyrazolo and triazolo rings, enabling the synthesis of a diverse array of compounds with potential biological activities. The chemical properties of these compounds can be further modified through targeted synthetic strategies to introduce specific functional groups or substituents (Nuha I. Sweidan et al., 2020).

properties

IUPAC Name

4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O2/c1-2-34-22-11-13-23(14-12-22)35-17-19-7-6-8-20(15-19)25-30-27-24-16-29-33(21-9-4-3-5-10-21)26(24)28-18-32(27)31-25/h3-16,18H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYNLDBTJLXGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
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2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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